molecular formula C10H11FO2S B13653906 1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one

1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one

Cat. No.: B13653906
M. Wt: 214.26 g/mol
InChI Key: PYRISAJHXMMSED-UHFFFAOYSA-N
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Description

1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one is an organic compound characterized by the presence of a fluorophenyl group attached to a thioether linkage, which is further connected to a methoxypropanone moiety

Properties

Molecular Formula

C10H11FO2S

Molecular Weight

214.26 g/mol

IUPAC Name

1-(3-fluorophenyl)sulfanyl-3-methoxypropan-2-one

InChI

InChI=1S/C10H11FO2S/c1-13-6-9(12)7-14-10-4-2-3-8(11)5-10/h2-5H,6-7H2,1H3

InChI Key

PYRISAJHXMMSED-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)CSC1=CC=CC(=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one typically involves the following steps:

    Thioether Formation: The initial step involves the reaction of 3-fluorothiophenol with an appropriate alkylating agent, such as 3-chloropropan-2-one, under basic conditions. This reaction forms the thioether linkage.

    Methoxylation: The resulting intermediate is then subjected to methoxylation using methanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are environmentally benign is also considered to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products.

Scientific Research Applications

1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one exerts its effects involves interactions with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thioether and methoxy groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-((3-Chlorophenyl)thio)-3-methoxypropan-2-one
  • 1-((3-Bromophenyl)thio)-3-methoxypropan-2-one
  • 1-((3-Methylphenyl)thio)-3-methoxypropan-2-one

Comparison: 1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design.

Biological Activity

1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structure:

C12H13FOS\text{C}_{12}\text{H}_{13}\text{FOS}

This structure features a fluorine atom on the phenyl ring and a thioether linkage, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives linked by a 1,2,3-triazole ring demonstrated IC50 values ranging from 1.60 to 10.71 µM against multidrug-resistant (MDR) cancer cells . The mechanism involved increased production of reactive oxygen species (ROS) and mitochondrial damage, leading to apoptosis in cancer cells.

Antimicrobial Properties

Compounds with similar structural features have also shown antimicrobial activity. For example, thioether compounds have been reported to inhibit the growth of various bacterial strains. The presence of the fluorine atom enhances lipophilicity, which may improve membrane permeability and thus increase antimicrobial efficacy.

Neuroprotective Effects

The neuroprotective potential of thioether compounds has been explored in models of neurodegenerative diseases. Research indicates that these compounds can modulate neuroinflammation and protect neuronal cells from apoptosis induced by oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

  • ROS Generation : Induction of oxidative stress in target cells leads to apoptosis.
  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cancer metabolism or microbial growth.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors may underlie neuroprotective effects.

Case Studies and Research Findings

StudyFindings
Singh et al. (2018)Reported that isatin derivatives linked by a triazole ring exhibited potent antiproliferative effects against MDA-MB-231 breast cancer cells with IC50 values up to 70.71 µM .
Kapkoti et al. (2018)Demonstrated that artemisinin derivatives conjugated with chalcones showed IC50 values as low as 0.9 µM against HepG2 liver cancer cells, indicating strong antiproliferative properties .
Manna et al. (2019)Investigated glycosyl-chalcone derivatives linked by a triazole; some compounds showed significant inhibition of cancer cell growth in vitro .

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